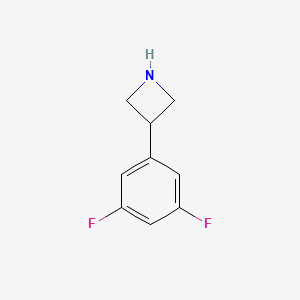

3-(3,5-Difluorophenyl)azetidine

Description

Chemical Identity and Structural Classification

This compound belongs to the azetidine family of saturated heterocyclic compounds, characterized by a four-membered nitrogen-containing ring structure. The compound is systematically classified with the Chemical Abstracts Service registry number 1203796-99-9 and possesses the molecular formula C9H9F2N. The molecular weight of this compound is precisely 169.17 grams per mole, as determined through computational analysis. The compound's International Union of Pure and Applied Chemistry name is this compound, reflecting its structural composition of an azetidine ring bearing a difluorophenyl substituent at the 3-position.

The structural classification places this compound within the broader category of fluorinated heterocycles, specifically as a substituted azetidine derivative. The presence of two fluorine atoms at the meta positions (3 and 5) of the phenyl ring creates a symmetrical substitution pattern that influences both the electronic properties and steric characteristics of the molecule. The International Chemical Identifier key for this compound is FNIOEHWSYCXSMF-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1203796-99-9 | |

| Molecular Formula | C9H9F2N | |

| Molecular Weight | 169.17 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | FNIOEHWSYCXSMF-UHFFFAOYSA-N |

Historical Context and Discovery

The development of this compound emerged from the broader historical advancement in fluorinated heterocyclic chemistry that gained momentum in the mid-20th century. Azetidines as a chemical class have presented unique synthetic challenges due to the intrinsic ring strain associated with four-membered ring systems, which has driven continuous innovation in synthetic methodologies. The incorporation of fluorine substituents into heterocyclic frameworks became increasingly important as pharmaceutical chemists recognized the beneficial effects of fluorination on drug properties, including enhanced metabolic stability and improved bioavailability.

The specific synthesis and characterization of this compound represents part of systematic efforts to explore fluorinated derivatives of nitrogen-containing heterocycles. The compound was first documented in chemical databases in 2014, indicating relatively recent synthetic accessibility and characterization. The development of this particular fluorinated azetidine derivative reflects the ongoing trend in medicinal chemistry toward incorporating fluorine atoms in strategic positions to modulate molecular properties while maintaining biological activity.

Research into azetidine derivatives has shown that the introduction of specific substitution patterns can significantly influence both chemical reactivity and biological properties. The selection of the 3,5-difluorophenyl substitution pattern was likely motivated by the desire to achieve optimal electronic and steric effects while maintaining synthetic feasibility. Historical precedents in related azetidine chemistry have demonstrated that careful substituent selection can lead to compounds with enhanced pharmaceutical potential.

Significance in Fluorinated Heterocyclic Chemistry

This compound occupies a significant position within the field of fluorinated heterocyclic chemistry due to its unique combination of structural features and chemical properties. The compound exemplifies the strategic use of fluorine substitution to modify the electronic characteristics of heterocyclic systems, as fluorine atoms at the 3 and 5 positions of the phenyl ring create a electron-withdrawing environment that influences the reactivity of the entire molecular system. This electronic modulation is particularly important in heterocyclic chemistry, where small changes in electronic distribution can lead to dramatic differences in chemical behavior and biological activity.

The significance of this compound extends to its role as a synthetic intermediate and pharmacophore in drug discovery programs. Azetidine derivatives have garnered considerable attention in medicinal chemistry due to their ability to serve as bioisosteres for other nitrogen-containing heterocycles while offering unique conformational constraints. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold for pharmaceutical development. Research has shown that fluorinated azetidine derivatives can exhibit antiviral activity, with stereochemistry playing a crucial role in determining biological specificity.

The compound represents an important example of how modern synthetic chemistry has evolved to incorporate multiple heteroatoms and functional groups within constrained ring systems. The synthetic accessibility of this compound has been facilitated by advances in azetidine synthesis methodologies, including cyclization reactions and ring expansion techniques. These synthetic developments have enabled the preparation of diverse azetidine derivatives for biological evaluation and materials applications.

Physical and Chemical Properties Overview

The physical and chemical properties of this compound reflect the unique structural characteristics imparted by both the azetidine ring and the difluorophenyl substituent. The compound exists as a yellow to brown sticky oil to solid at room temperature, indicating variable physical state depending on environmental conditions and purity. Storage requirements specify maintenance at temperatures between 2 and 8 degrees Celsius, suggesting moderate thermal stability and the need for controlled storage conditions to prevent degradation.

The chemical properties of this compound are significantly influenced by the presence of fluorine atoms, which enhance metabolic stability and alter molecular polarity compared to non-fluorinated analogs. The fluorine substituents at the 3 and 5 positions create a symmetrical electronic environment that affects both intermolecular interactions and chemical reactivity patterns. The compound demonstrates a purity specification of 95 percent when obtained from commercial sources, indicating good synthetic accessibility and purification protocols.

The chemical reactivity of this compound is characterized by the inherent ring strain of the azetidine system combined with the electronic effects of fluorine substitution. The four-membered ring structure makes the compound susceptible to ring-opening reactions under appropriate conditions, while the difluorophenyl group provides sites for electrophilic and nucleophilic attack. The compound can undergo various transformations including nucleophilic substitution reactions and ring expansion processes, making it a versatile synthetic intermediate.

Propriétés

IUPAC Name |

3-(3,5-difluorophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-8-1-6(2-9(11)3-8)7-4-12-5-7/h1-3,7,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIOEHWSYCXSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747627 | |

| Record name | 3-(3,5-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203796-99-9 | |

| Record name | 3-(3,5-Difluorophenyl)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203796-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Critical Parameters:

| Parameter | Value/Detail | Source Citation |

|---|---|---|

| Solvent | Toluene | |

| Temperature | 50°C | |

| Coupling Agents | PPh₃ (4.87 kg), DIAD (3.96 kg) | |

| Yield | 68% after crystallization |

The reaction achieves regioselective N-alkylation, with DIAD facilitating the oxidation-reduction cycle between PPh₃ and the alcohol. Post-reaction azeotropic distillation with isopropanol removes toluene, and subsequent crystallization in 2-propanol yields the pure product.

Hydrobromide Salt Formation and Functional Group Interconversion

Patent CN108840812A, while focused on 3-(difluoromethyl)-3-hydroxyazetidine, provides insights into intermediate handling relevant to this compound. The disclosed method involves:

-

Ring-Closing Metathesis : Using Grubbs catalysts to form the azetidine ring from diene precursors.

-

Hydrobromide Salt Formation : Stabilizing the azetidine intermediate as a hydrobromide salt to prevent decomposition.

For this compound, this approach would require introducing the difluorophenyl group prior to metathesis. Functionalization could involve palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with 3,5-difluoroaniline derivatives.

All cited methods emphasize crystallization as the primary purification technique. For instance, Example 2 in Patent US7687493 reports a 68% yield after recrystallization from 2-propanol, highlighting the importance of solvent selection in minimizing losses. Challenges include:

-

Byproduct Formation : Mitsunobu reactions generate stoichiometric quantities of triphenylphosphine oxide, necessitating efficient filtration.

-

Moisture Sensitivity : Azetidine hydrobromide salts require anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on yield, scalability, and complexity:

| Method | Yield | Scalability | Complexity | Key Advantage |

|---|---|---|---|---|

| Epihalohydrin Cyclization | ~50% | High | Moderate | Direct ring formation |

| Mitsunobu Coupling | 68% | Medium | High | Regioselective N-functionalization |

| Metathesis/Salt Formation | N/A | Low | Very High | Stabilizes reactive intermediates |

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Difluorophenyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the azetidine ring or the difluorophenyl group.

Substitution: The difluorophenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

3-(3,5-Difluorophenyl)azetidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

Industry: The compound is utilized in the production of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(3,5-Difluorophenyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance binding affinity and specificity, while the azetidine ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Fluorinated Azetidine Derivatives

Key Structural Variations :

Fluorine substitution patterns and additional functional groups significantly influence physicochemical and biological properties. Below is a comparative analysis:

Impact of Fluorine Position :

- The electron-withdrawing effect of fluorine strengthens hydrogen bonding with biological targets .

- 3,4-Difluoro Substitution : Asymmetric substitution may disrupt symmetry-dependent interactions, reducing binding efficiency in certain targets .

- Mono-Fluoro Substitution: Lower lipophilicity limits membrane permeability, making it less favorable for central nervous system (CNS) targeting .

Functional Group Modifications :

Comparison with Non-Azetidine Fluorinated Compounds

While azetidine derivatives are the focus, broader comparisons with fluorinated bicyclic or heterocyclic compounds highlight structural advantages:

Azetidine vs. Bicyclic Derivatives :

- Azetidines offer smaller ring strain and simpler synthesis compared to bicyclic analogs.

- Fluorine in azetidines provides targeted bioactivity without the toxicity risks associated with chlorine in procymidone .

Activité Biologique

3-(3,5-Difluorophenyl)azetidine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorophenyl group attached to an azetidine ring. The molecular formula is CHFN, and it exhibits unique physicochemical properties that may influence its biological activity. The difluorination enhances lipophilicity and may improve interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Compounds with azetidine structures often interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.

- Enzyme Inhibition : Azetidines have been studied for their ability to inhibit enzymes involved in disease pathways, such as phosphodiesterases (PDEs).

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Antimicrobial Activity

In vitro studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results demonstrate that the compound has varying degrees of effectiveness against different bacterial pathogens.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that this compound has a cytotoxic effect at higher concentrations. The half-maximal inhibitory concentration (IC) was found to be approximately 25 µM in human cancer cell lines.

Case Studies

- Anticancer Potential : In a study examining the anticancer effects of azetidine derivatives, this compound showed promising results in inhibiting cell proliferation in breast cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle.

- Neuropharmacology : Research focusing on CNS effects indicated that compounds similar to this compound could modulate neurotransmitter release, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Q. Optimization Methods :

- Factorial Design : Systematic variation of temperature, solvent polarity, and catalyst loading to maximize yield and minimize side products (e.g., ring-opening byproducts) .

- In Silico Simulations : Use DFT calculations to predict transition states and identify energy barriers for key steps like ring strain alleviation .

Basic: How does the electronic and steric profile of the 3,5-difluorophenyl group influence azetidine ring reactivity?

Answer:

- Electron-Withdrawing Effects : The fluorine atoms increase electrophilicity of the azetidine nitrogen, enhancing susceptibility to nucleophilic attack (e.g., alkylation or acylation) .

- Steric Hindrance : The para-fluorine substituents may restrict rotational freedom, stabilizing specific conformations critical for binding in enzyme inhibition studies .

Q. Experimental Validation :

- NMR Spectroscopy : Monitoring ring puckering via coupling constants (e.g., ) to assess steric effects .

- X-ray Crystallography : Structural analysis of derivatives to correlate substituent positions with reactivity trends .

Basic: What methodologies are used to assess the biological activity of this compound derivatives?

Answer:

- In Vitro Assays :

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based assays (e.g., FRET) to measure IC₅₀ values .

- Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with targets like GPCRs or ion channels .

- Cell-Based Studies : Cytotoxicity profiling (MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .

Limitations : Current data on this specific compound are limited; extrapolation from structurally similar azetidines (e.g., 3-(3,5-dimethylphenyl)azetidine) is common .

Advanced: How can computational modeling resolve contradictions between theoretical predictions and experimental data for this compound?

Answer:

Case Study : Discrepancies in predicted vs. observed binding modes in target proteins.

Q. Resolution Framework :

Validate force field parameters using experimental crystallographic data.

Apply machine learning (e.g., random forest models) to prioritize high-confidence computational predictions .

Advanced: What strategies mitigate challenges in characterizing unstable intermediates during azetidine synthesis?

Answer:

- Cryogenic Trapping : Use low-temperature NMR (-80°C) to stabilize transient intermediates like azetidine N-oxides .

- Flow Chemistry : Rapid mixing and quenching in microreactors to isolate reactive species (e.g., epoxide intermediates) .

- Mass Spectrometry : Real-time monitoring via LC-MS to track degradation pathways .

Advanced: How do researchers address conflicting data in structure-activity relationship (SAR) studies for azetidine derivatives?

Answer:

Methodological Approaches :

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in substituent effects .

- Multivariate Statistics : Principal component analysis (PCA) to disentangle electronic vs. steric contributions to activity .

Example : Contradictory IC₅₀ values for similar derivatives may arise from assay variability; standardized protocols (e.g., ATP concentration in kinase assays) reduce noise .

Advanced: What role does this compound play in fragment-based drug discovery (FBDD)?

Answer:

- Fragment Screening : Utilize the compound as a "core scaffold" in SPR-based screens to identify complementary fragments .

- Click Chemistry : Functionalize the azetidine nitrogen with alkynes or azides for modular assembly of targeted libraries .

Case Study : Hybrid molecules combining this azetidine with known pharmacophores (e.g., sulfonamide groups) show enhanced blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.